

What is the chemical structure of Indobufen-d5?

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Compound of Interest

Compound Name: *Indobufen-d5*

Cat. No.: *B12400372*

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An In-depth Technical Guide to Indobufen-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Indobufen-d5**, a deuterated analog of the antiplatelet agent Indobufen.

Chemical Structure and Properties

Indobufen-d5 is a stable isotope-labeled form of Indobufen, where five hydrogen atoms on the butanoic acid side chain have been replaced by deuterium.^{[1][2]} This labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis of Indobufen in biological matrices. The substitution of hydrogen with deuterium imparts a higher mass, which is readily distinguishable by mass spectrometry, without significantly altering the chemical properties of the molecule.

The chemical name for **Indobufen-d5** is 2-(4-(1-oxoisooindolin-2-yl)phenyl)butanoic-3,3,4,4,4-d5 acid.^[2]

Chemical Structure of **Indobufen-d5**:

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The following table summarizes the key chemical properties of Indobufen and its deuterated analog, **Indobufen-d5**.

Property	Indobufen	Indobufen-d5
Chemical Formula	$C_{18}H_{17}NO_3$ [3]	$C_{18}H_{12}D_5NO_3$ [2]
Average Molecular Weight	295.338 g/mol [3]	Approx. 300.37 g/mol
Monoisotopic Molecular Weight	295.120843 g/mol [3]	Approx. 300.1522 g/mol
CAS Number	63610-08-2 [4]	Not available
Synonyms	Ibustrin, K 3920 [5]	Ibustrin-d5 [1]
Appearance	Solid	Solid
Solubility	DMSO: 59 mg/mL (199.77 mM) [5]	Expected to be similar to Indobufen

Experimental Protocols

While specific synthesis protocols for **Indobufen-d5** are proprietary, a plausible approach involves the deuteration of a precursor to the butanoic acid side chain. The synthesis of the parent compound, Indobufen, often involves the coupling of a phenylbutanoic acid derivative with an isoindolinone moiety.[\[6\]](#)[\[7\]](#)

Illustrative Protocol for Precursor Synthesis:

- Starting Material: A suitable precursor, such as ethyl 2-bromobutanoate.

- Deuteration: The deuteration can be achieved through a multi-step process. For example, reduction of a double bond in a precursor molecule using deuterium gas (D_2) with a suitable catalyst (e.g., Palladium on carbon). Alternatively, a deuterated starting material, such as d6-ethanol, could be used to introduce the deuterium atoms at the desired positions early in the synthesis of the butanoic acid chain.
- Coupling: The resulting deuterated phenylbutanoic acid derivative is then coupled with 2-(4-aminophenyl)isoindolin-1-one under standard peptide coupling conditions or via a multi-step process involving the appropriate functional group transformations.
- Purification: The final product, **Indobufen-d5**, is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
- Characterization: The structure and purity of the synthesized **Indobufen-d5** are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H -NMR and 2H -NMR) and Mass Spectrometry (MS) to verify the incorporation and position of the deuterium atoms and to determine the isotopic purity.

Indobufen-d5 is ideally suited as an internal standard for the quantification of Indobufen in biological samples (e.g., plasma) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline:

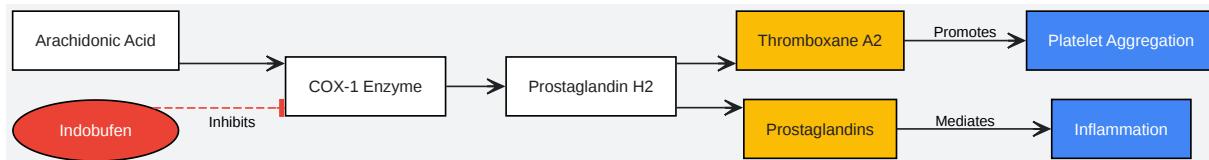
- Sample Preparation:
 - To 100 μ L of plasma sample, add 10 μ L of **Indobufen-d5** internal standard working solution (e.g., at 1 μ g/mL).
 - Add 300 μ L of acetonitrile to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 μ L of the mobile phase.
- LC Conditions:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- MS/MS Conditions:
 - Ionization: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Indobufen: Q1 \rightarrow Q3 (e.g., m/z 296.1 \rightarrow 250.1)
 - **Indobufen-d5**: Q1 \rightarrow Q3 (e.g., m/z 301.1 \rightarrow 255.1)
- Quantification: The concentration of Indobufen in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Mechanism of Action of Indobufen

Indobufen functions as a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for the COX-1 isoform.^{[8][9]} By inhibiting COX-1, Indobufen effectively suppresses the synthesis of thromboxane A2, a potent promoter of platelet aggregation.^{[5][10]} This action underlies its clinical use as an antiplatelet agent to prevent thrombotic events.^{[3][11]} Additionally, the inhibition of the COX pathway leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain.^[8] Indobufen has also been shown to inhibit platelet aggregation induced by other agonists like ADP.^[12]

The following diagram illustrates the mechanism of action of Indobufen.



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Caption: Mechanism of action of Indobufen via inhibition of the COX-1 enzyme.

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